Cas no 1511222-55-1 (Piperidin-4-yl piperidine-1-carboxylate)

Piperidin-4-yl piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- piperidin-4-yl piperidine-1-carboxylate
- Piperidin-4-yl piperidine-1-carboxylate
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- インチ: 1S/C11H20N2O2/c14-11(13-8-2-1-3-9-13)15-10-4-6-12-7-5-10/h10,12H,1-9H2
- InChIKey: KFAHXBGDNMUDSC-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCCCC1)=O)C1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 1.1
Piperidin-4-yl piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-2028-10g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 95%+ | 10g |
$2566.0 | 2023-09-06 | |
Life Chemicals | F2147-2028-0.5g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 95%+ | 0.5g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2147-2028-2.5g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 95%+ | 2.5g |
$1222.0 | 2023-09-06 | |
TRC | P308071-100mg |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 100mg |
$ 135.00 | 2022-06-03 | ||
TRC | P308071-500mg |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 500mg |
$ 570.00 | 2022-06-03 | ||
TRC | P308071-1g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 1g |
$ 865.00 | 2022-06-03 | ||
Life Chemicals | F2147-2028-0.25g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 95%+ | 0.25g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2147-2028-1g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 95%+ | 1g |
$611.0 | 2023-09-06 | |
Life Chemicals | F2147-2028-5g |
piperidin-4-yl piperidine-1-carboxylate |
1511222-55-1 | 95%+ | 5g |
$1833.0 | 2023-09-06 |
Piperidin-4-yl piperidine-1-carboxylate 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Piperidin-4-yl piperidine-1-carboxylateに関する追加情報
Introduction to Piperidin-4-yl piperidine-1-carboxylate (CAS No. 1511222-55-1)
Piperidin-4-yl piperidine-1-carboxylate, a compound with the chemical formula C₉H₁₄N₂O, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1511222-55-1, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of two piperidine rings in its structure makes it a versatile scaffold for designing novel bioactive molecules.
The< strong>Piperidin-4-yl piperidine-1-carboxylate molecule exhibits a high degree of flexibility, which is advantageous for binding to biological targets. This flexibility allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation. Recent studies have highlighted its role in the development of small-molecule inhibitors targeting various therapeutic areas, including oncology and central nervous system disorders.
In the realm of oncology, Piperidin-4-yl piperidine-1-carboxylate has shown promise as a lead compound in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer. By targeting specific kinases, this compound can disrupt abnormal cell growth and proliferation. Preliminary in vitro studies have demonstrated its ability to inhibit the activity of several cancer-related kinases, suggesting its potential as a therapeutic agent.
Furthermore, Piperidin-4-yl piperidine-1-carboxylate has been explored in the context of central nervous system (CNS) disorders. The piperidine moiety is known to enhance blood-brain barrier penetration, which is a critical factor for the efficacy of CNS drugs. Researchers have utilized this compound as a scaffold to develop novel neuroactive agents that can cross the blood-brain barrier effectively. Early studies indicate that derivatives of Piperidin-4-yl piperidine-1-carboxylate exhibit potential in treating neurological conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Piperidin-4-yl piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to enhance the efficiency of the synthetic process. These methodologies not only improve the yield but also allow for the introduction of functional groups that can further tailor the biological activity of the compound.
One of the key advantages of Piperidin-4-yl piperidine-1-carboxylate is its modularity, which allows for easy derivatization to create libraries of compounds with varying biological activities. This modular approach is particularly useful in high-throughput screening (HTS) campaigns, where large numbers of compounds are tested for their efficacy against specific targets. The ability to rapidly generate and screen derivatives of Piperidin-4-yl piperidine-1-carboxylate has accelerated the discovery process in drug development.
Recent advances in computational chemistry have also played a significant role in understanding the interactions between Piperidin-4-yl piperidine-1-carboxylate and biological targets. Molecular docking simulations and molecular dynamics studies have provided insights into how this compound binds to its intended targets at an atomic level. These computational tools have helped researchers predict and optimize the binding affinity and selectivity of Piperidin-4-yl piperidine-1-carboxylate derivatives, thereby guiding the design of more effective drug candidates.
The pharmacological profile of Piperidin-4-yl piperidine-1-carboxylate has been extensively studied to understand its mechanism of action and potential side effects. Preclinical studies have shown that this compound exhibits low toxicity and good oral bioavailability, making it a promising candidate for further clinical development. However, additional research is needed to fully characterize its safety profile and long-term effects.
In conclusion, Piperidin-4-yl piperidine-1-carboxylate (CAS No. 1511222-55-1) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent scaffold for designing novel bioactive molecules targeting various therapeutic areas. With ongoing research and development efforts, this compound holds great potential for contributing to advancements in drug discovery and treatment strategies.
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